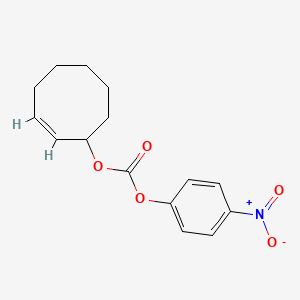

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate” is a carbonate ester formed from cyclooctene and 4-nitrophenol. Carbonate esters are organic compounds containing a carbonate group, which consists of a carbon atom linked to three oxygen atoms, one of which is double bonded . 4-Nitrophenol is a phenol where one of the hydrogens of the phenolic OH group is substituted by a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctene ring attached to a carbonate group, which is in turn attached to a 4-nitrophenol group .

Chemical Reactions Analysis

Carbonate esters are known to undergo reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . 4-Nitrophenol can undergo reactions such as reduction to form 4-aminophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbonate esters are typically non-volatile, stable compounds . 4-Nitrophenol is a pale yellow solid that is slightly soluble in water .

科学的研究の応用

Synthesis and Characterization

Synthesis of Heterocycles : Nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, have been synthesized using compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate. These compounds exhibit potential anticancer and antioxidant properties (Sayed et al., 2021).

Photophysical Properties : The impact of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to this compound, has been studied, revealing insights into intramolecular charge transfer interactions (Kumari et al., 2017).

Metallocene Substrate Optimization : Studies have been conducted on optimizing metallocene substrates for β-cyclodextrin reactions, involving p-nitrophenyl esters like this compound, providing valuable insights into binding and rate constants (Breslow et al., 1983).

Catalytic and Chemical Reactions

Catalytic Antibody Preparation : Studies on 4-nitrophenyl carbonate derivatives have explored their use in the preparation of catalytic antibodies with specific properties, such as Michaelian catalytic properties (Gallacher et al., 1991).

Aminolysis Mechanism : Research into the kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonates, closely related to this compound, has provided insight into reaction processes in aqueous solutions, essential for understanding reaction dynamics in organic synthesis (Castro et al., 2002).

Effect of Electrophilic Center Modification : Studies on the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate have shown how modifications of the electrophilic center from C=O to C=S affect reactivity and mechanism, relevant for designing more efficient synthetic pathways (Um et al., 2006).

Material Science and Environmental Applications

Water-Mediated Reactions : Innovative water-mediated, three-component Wittig-SNAr reactions have been developed for the synthesis of compounds related to this compound, emphasizing environmentally benign solvent use in chemical synthesis (Xu et al., 2015).

Crystal and Molecular Structure Analysis : The crystal structure of related compounds like 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate has been studied, providing crucial insights into molecular configurations and interactions, important for material science applications (Polyakova et al., 2011).

作用機序

将来の方向性

The future directions for this compound would depend on its potential applications. Carbonate esters are used in a variety of applications, including as solvents and in the synthesis of other compounds . 4-Nitrophenol and its derivatives have been studied for their potential uses in various fields, including medicine and materials science .

特性

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)

![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)